N-Ethylmaleimide

Protein disulfide isomerase Enzyme inactivation kinetics Sulfhydryl reagent benchmarking

N-Ethylmaleimide (NEM) is a small-molecule, cysteine-selective sulfhydryl alkylating reagent belonging to the N-substituted maleimide class. It forms stable, covalent thioether bonds with reduced cysteine thiols via Michael addition, with a second-order rate constant parameterized by G = 790 M⁻¹ min⁻¹ and Brønsted coefficient β = 0.43.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 128-53-0
Cat. No. B131517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylmaleimide
CAS128-53-0
Synonyms1-Ethyl-1H-pyrrole-2,5-dione;  1-Ethyl-1H-pyrrole-2,5-dione;  Ethylmaleimide;  Maleic Acid N-Ethylimide;  NEM;  NSC 7638; 
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=CC1=O
InChIInChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3
InChIKeyHDFGOPSGAURCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylmaleimide (CAS 128-53-0): Quantitative Differentiation Guide for Sulfhydryl Reagent Procurement


N-Ethylmaleimide (NEM) is a small-molecule, cysteine-selective sulfhydryl alkylating reagent belonging to the N-substituted maleimide class. It forms stable, covalent thioether bonds with reduced cysteine thiols via Michael addition, with a second-order rate constant parameterized by G = 790 M⁻¹ min⁻¹ and Brønsted coefficient β = 0.43 [1]. Unlike haloacetamide-based alkylators, NEM reacts optimally at mildly acidic to neutral pH (pH 6.5–7.5), where maleimide hydrolysis is minimized and thiol specificity is maximized [2]. Its balanced hydrophobicity—intermediate between N-methylmaleimide and N-phenylmaleimide—confers a distinct profile of membrane permeability and target accessibility that directly impacts experimental outcomes in enzyme inactivation, ion channel modulation, and proteomics sample preparation [3].

Why N-Ethylmaleimide Cannot Be Interchanged with Iodoacetamide or Other N-Alkylmaleimides in Critical Workflows


Generic substitution among sulfhydryl reagents is a common procurement pitfall. N-Ethylmaleimide, iodoacetamide, N-methylmaleimide, and N-phenylmaleimide all alkylate cysteine thiols, yet differ markedly in reaction kinetics, pH dependence, target selectivity, and side-reactivity profiles. Iodoacetamide requires alkaline pH (>8) and extended incubation times, promoting off-target alkylation at methionine, histidine, and lysine residues as well as carbamidomethylation artifacts [1]. Conversely, the N-alkyl chain length on the maleimide nitrogen modulates hydrophobicity, aqueous hydrolysis rate, and membrane accessibility in a rank-order fashion (N-methyl < N-ethyl < N-phenyl), such that changing the N-substituent alters both target engagement and solution stability [2]. Even within the maleimide class, NEM uniquely occupies a functional sweet spot: sufficient hydrophobicity for membrane-protein access without the rapid hydrolytic degradation that plagues N-arylmaleimides (half-life ~2500 min for NEM at pH 7.2, 30°C vs substantially shorter for N-arylmaleimides) [3]. These quantitative differences mean that substituting NEM with a cheaper or more readily available analog will change—and often invalidate—the kinetic, selectivity, and stability parameters upon which published protocols depend.

N-Ethylmaleimide Product-Specific Quantitative Evidence: Comparator-Anchored Differentiation Data


PDIred Inactivation Kinetics: NEM vs Iodoacetamide Head-to-Head

In a direct head-to-head study using reduced protein disulfide isomerase (PDIred) as the target, N-ethylmaleimide (NEM) demonstrated superior inactivation potency compared to iodoacetamide (IAA). Pseudo-first-order kinetic analysis yielded an inactivation rate constant (k3) of 1.75×10⁻² s⁻¹ for NEM vs 9.1×10⁻³ s⁻¹ for IAA—a 1.92-fold faster inactivation rate. The inactivation constant (Ki) was 124 µM for NEM vs 311 µM for IAA, representing 2.5-fold greater potency [1]. Furthermore, NEM maintained consistent inactivation potency across pH 6.3 and pH 7.0, whereas iodoacetamide showed markedly reduced potency at pH 7.0 compared to pH 6.3 [1].

Protein disulfide isomerase Enzyme inactivation kinetics Sulfhydryl reagent benchmarking

Triplet Quantum Yield Superiority: NEM as Photoinitiator vs N-Methylmaleimide

In a comparative laser flash photolysis study, N-ethylmaleimide exhibited a triplet quantum yield (Φ) of 0.07 ± 0.01—2.3-fold higher than N-methylmaleimide (Φ = 0.03 ± 0.01) and 1.4-fold higher than N-propylmaleimide (Φ = 0.05 ± 0.02) under identical conditions [1]. Unsubstituted maleimide could not be reliably compared via the same method due to rapid triplet state tautomerization precluding relative actinometry [1]. Since triplet quantum yield is the primary determinant of radical initiation efficiency in Type II photoinitiator systems, NEM provides substantially higher photochemical throughput than its closest N-alkyl congeners. The measured radical-ion yields spanned from 2% to 28% of the triplet quantum yield depending on co-initiator, confirming that the triplet yield advantage translates proportionally into initiating radical flux [1].

Photoinitiator systems Photopolymerization Triplet state quantum yield

MAO A vs MAO B Isoform Differential: 160-Fold Inactivation Rate Selectivity

N-Ethylmaleimide discriminates between the two human monoamine oxidase isoforms with striking kinetic resolution. Under identical conditions, MAO A is inactivated with a half-life (τ½) of approximately 3 minutes, whereas MAO B requires approximately 8 hours—a 160-fold differential [1]. Despite both isoforms containing 9 cysteine residues (7 in conserved sequence locations), NEM selectively modifies a specific, accessible cysteine in MAO A that is cryptically shielded in MAO B. These reactivity differences were independently confirmed by monitoring NEM modification stoichiometries via electrospray mass spectrometry [1]. This isoform-level discrimination is not achievable with iodoacetamide, which shows broad, non-discriminating reactivity across cysteine-containing proteins.

Monoamine oxidase Isoform-selective inactivation Cysteine reactivity profiling

KCNQ Channel Subtype-Selective Activation: Pharmacological Fingerprint vs Other KCNQ Modulators

N-Ethylmaleimide activates a distinct subset of KCNQ potassium channel subtypes: KCNQ2, KCNQ4, and KCNQ5, while sparing KCNQ1 and KCNQ3 [1][2]. At the single-channel level, NEM (50 µM) increases macroscopic KCNQ current via an increase in channel open probability (Po) and induces a hyperpolarizing shift in the voltage dependence of activation, without altering single-channel conductance (measured as 2.31 pS) [1]. This selectivity profile contrasts with retigabine (activates all KCNQ subtypes except KCNQ1) and zinc pyrithione (activates all except KCNQ3), making NEM the only small-molecule tool that selectively targets KCNQ2/4/5 while excluding KCNQ3 [2]. The mechanism involves covalent modification of specific cysteine residues in the C-terminus (mediating the activation shift) and the S5 transmembrane segment (mediating the current increase) [1].

KCNQ potassium channels M-current modulation Electrophysiology tool compound

Proteomics Cysteine Alkylation Specificity: NEM Mild-Condition Protocol vs Iodoacetamide Alkaline Protocol

A systematic LC-MS/MS study of alkylation conditions demonstrated that N-ethylmaleimide achieves maximal cysteine alkylation specificity when used at concentrations below 10 mM, pH below 7, and reaction times below 5 minutes—conditions under which mis-alkylation at primary and secondary amines was limited to ≤10% of NEM-modified peptide ratios, while cysteine alkylation proceeded to 100% completion [1]. In contrast, iodoacetamide—the most widely used proteomics alkylating reagent—requires alkaline pH (>pH 8) and extended reaction times (30–60 min), conditions known to promote side reactions including methionine oxidation, carbamidomethylation of N-termini, and histidine/lysine over-alkylation [1][2]. Critically, NEM's compatibility with acidic-to-neutral pH enables alkylation under conditions that preserve acid-labile post-translational modifications (e.g., phospho-histidine, aspartyl-phosphate) that would be hydrolyzed under iodoacetamide's alkaline protocol [1].

Quantitative proteomics Cysteine alkylation Sample preparation optimization

N-Ethylmaleimide: Evidence-Anchored Research and Industrial Application Scenarios


Active-Site Cysteine Mapping and Enzyme Mechanism Studies Requiring Quantitative Kinetics

For laboratories characterizing essential catalytic cysteines, NEM provides the kinetic resolution necessary to distinguish hyper-reactive active-site thiols from buried structural cysteines. The Brønsted relationship (G = 790 M⁻¹ min⁻¹, β = 0.43) enables researchers to predict NEM reactivity for any cysteine of known pKa [1]. The 160-fold differential between MAO A (τ½ ≈ 3 min) and MAO B (τ½ ≈ 8 h) demonstrates that NEM reactivity is exquisitely sensitive to cysteine microenvironment, making it superior to iodoacetamide for differential labeling experiments aimed at identifying functionally critical cysteines within multi-cysteine proteins [2]. Procurement teams should specify ≥98% purity (HPLC) to ensure reproducible kinetics across experimental replicates.

UV-Curable Photopolymer and Coating Formulation Development

In photoinitiator selection for UV-curable coatings, adhesives, and inks, NEM's triplet quantum yield of 0.07 (2.3× higher than N-methylmaleimide at 0.03) directly governs radical generation efficiency [1]. This translates to faster line speeds in industrial curing processes or lower photoinitiator loading for migration-sensitive applications (e.g., food packaging). NEM's copolymerizability via the maleimide double bond also ensures covalent incorporation into the polymer backbone, eliminating residual photoinitiator leaching—a key regulatory requirement. The hydrolytic stability profile (half-life ~2500 min at pH 7.2, 30°C) provides sufficient pot-life stability for aqueous formulations while avoiding the rapid degradation characteristic of N-arylmaleimides [2].

KCNQ Potassium Channel Subunit Composition Analysis in Native Tissues

For electrophysiology laboratories investigating M-current molecular correlates, NEM at 50 µM provides a definitive pharmacological tool for discriminating KCNQ2/4/5-mediated currents from KCNQ3-containing channels [1]. Unlike retigabine or zinc pyrithione, which activate broader or different KCNQ subsets, NEM's selectivity gap (activates KCNQ2/4/5, spares KCNQ1/3 simultaneously) allows researchers to assign native M-current components to specific KCNQ gene products through sequential pharmacological dissection [2]. This application requires NEM freshly dissolved in ethanol (50 mg/mL stock) and diluted into physiological buffer immediately before use, as aqueous NEM solutions undergo pseudo-first-order hydrolysis with significant pH dependence .

Acid-Labile PTM-Preserving Proteomics Sample Preparation

For phosphoproteomics, acetyl-proteomics, and other PTM-focused mass spectrometry workflows, NEM enables complete cysteine alkylation at pH <7 within 5 minutes, conditions that preserve acid-labile and base-labile modifications that would be degraded under iodoacetamide's standard alkaline protocol (pH 8.0–8.5, 30–60 min) [1]. The validated optimal conditions—NEM ≤10 mM, pH <7, reaction time ≤5 min—were established by systematic LC-MS/MS analysis of mis-alkylation sites, demonstrating that NEM-modified-to-unmodified peptide ratios for non-cysteine residues did not exceed 10%, while cysteine alkylation reached 100% [1]. This protocol is directly transferable to automated liquid-handling platforms for high-throughput quantitative proteomics.

Technical Documentation Hub

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15 linked technical documents
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